3-Bromo-2,5-dichloroaniline
Overview
Description
3-Bromo-2,5-dichloroaniline is an organic compound that is commonly used in various fields of research and industry. It has a molecular formula of C6H4BrCl2N .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dichloroaniline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2,5-dichloroaniline has a melting point of 31-33 °C and a density of 1.722±0.06 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Chemical Intermediates in Manufacturing
3-Bromo-2,5-dichloroaniline and its analogs are extensively used as chemical intermediates. They play a pivotal role in the synthesis of a wide array of products, including pesticides, dyes, and pharmaceuticals. The significance of these compounds in industrial manufacturing stems from their versatile chemical properties, allowing for various chemical reactions and formulations (Hong et al., 2000; Li et al., 2003).
Role in Chemical Synthesis
3-Bromo-2,5-dichloroaniline is crucial in chemical synthesis processes, such as the selective amination of polyhalopyridines. This process, catalyzed by palladium complexes, predominantly yields chemoselective products, underlining the compound's importance in achieving specific chemical transformations with high yield and selectivity (Ji et al., 2003).
Environmental Biodegradation Studies
Environmental studies have leveraged the use of 3-Bromo-2,5-dichloroaniline and its derivatives to understand biodegradation processes. Microorganisms like Bacillus megaterium and Chlorella pyrenoidosa have been studied for their ability to degrade these compounds, shedding light on potential bioremediation strategies for contaminated environments. These studies are crucial for developing environmentally friendly ways to mitigate the impact of industrial pollutants (Yao et al., 2011; Wang et al., 2012).
Advanced Material Synthesis
The compound is also used in the synthesis of advanced materials. For instance, its derivatives play a role in the preparation of metal-complexing molecular rods, illustrating its versatility and importance in the field of materials science and engineering (Schwab et al., 2002).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2,5-dichloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQKZRGDHYMUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichloroaniline |
Synthesis routes and methods I
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Synthesis routes and methods II
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